(2-Tert-butylcyclopropyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

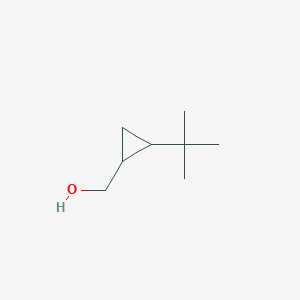

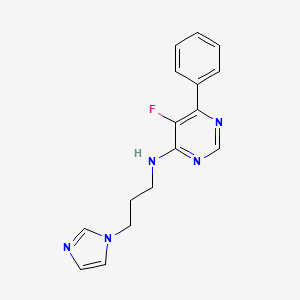

“(2-Tert-butylcyclopropyl)methanol” is an organic compound with the chemical formula C8H16O and a molecular weight of 128.21 . It appears as a liquid .

Molecular Structure Analysis

The molecular structure of “(2-Tert-butylcyclopropyl)methanol” is represented by the InChI stringInChI=1S/C8H16O/c1-8(2-3)7-4-6(7)5-9/h6-7-9H-4-5H2-1-3H3 . The corresponding SMILES string is CC(C)(C)C1CC1CO .

Scientific Research Applications

Metal−Ligand Bifunctional Catalysis

A study highlights the catalytic role of ruthenium complexes in hydrogen transfer between alcohols and carbonyl compounds, showcasing methanol's participation in novel catalysis pathways (Yamakawa, Ito, & Noyori, 2000). This research underscores the importance of methanol and related compounds in facilitating asymmetric transformations, an area potentially relevant to the utilization of (2-Tert-butylcyclopropyl)methanol in synthetic chemistry.

Lipid Dynamics and Methanol

Research into the effects of methanol on lipid dynamics reveals its significant impact on the behavior of biological membranes, such as increased mixing and transfer kinetics of lipid molecules (Nguyen et al., 2019). This could suggest avenues for investigating (2-Tert-butylcyclopropyl)methanol's interactions with biological systems, particularly in the context of membrane biophysics and solubilizing agents for membrane proteins.

Methanol Utilization in Microbial Engineering

A significant advance in biotechnology is the engineering of Escherichia coli to utilize methanol for growth and production, demonstrating methanol's potential as a renewable substrate for chemical production (Chen et al., 2018). This work suggests potential research directions for (2-Tert-butylcyclopropyl)methanol in microbial metabolic engineering for the biosynthesis of valuable chemicals.

Gold(I)-Catalyzed Reactions

The catalytic capabilities of gold(I) complexes in the synthesis of vinylsilanes from acetylenic allylsilanes, using methanol as a nucleophile, highlight the role of methanol in enabling key chemical transformations (Horino, Luzung, & Toste, 2006). This research could inform the use of (2-Tert-butylcyclopropyl)methanol in similar catalytic processes, potentially offering new routes to complex molecular architectures.

Methanol in Hydrogen Generation

An overview of methanol's role in hydrogen generation, particularly through membrane reactor technology, outlines its utility as a chemical feedstock and energy carrier (Dalena et al., 2018). This underscores the potential of (2-Tert-butylcyclopropyl)methanol and similar compounds in sustainable energy applications, including fuel cell technologies.

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2-tert-butylcyclopropyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-8(2,3)7-4-6(7)5-9/h6-7,9H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZZGNVEEWKQCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Tert-butylcyclopropyl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[(1R)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B2441582.png)

![3-(4-(Tert-butyl)phenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2441588.png)

![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B2441590.png)

![(E)-4-(Dimethylamino)-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)but-2-enamide](/img/structure/B2441591.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2441595.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]but-2-enamide](/img/structure/B2441596.png)